1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

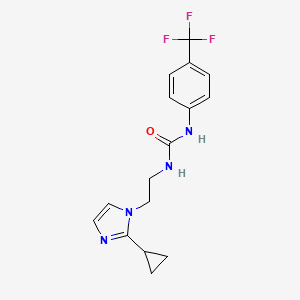

This compound belongs to a class of urea derivatives featuring a trifluoromethylphenyl group and a heterocyclic moiety. The core structure includes a urea backbone linked to a 4-(trifluoromethyl)phenyl group and a 2-cyclopropylimidazole substituent connected via an ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl-imidazole moiety may influence steric and electronic properties .

Properties

IUPAC Name |

1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c17-16(18,19)12-3-5-13(6-4-12)22-15(24)21-8-10-23-9-7-20-14(23)11-1-2-11/h3-7,9,11H,1-2,8,10H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRONUPOSGOKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₇H₂₂F₃N₅O

- Molecular Weight : 367.39 g/mol

- CAS Number : 91628991

Structural Features

| Property | Details |

|---|---|

| Urea Group | Central to biological activity |

| Cyclopropyl Group | Enhances lipophilicity and receptor binding |

| Imidazole Ring | Known for diverse biological interactions |

| Trifluoromethyl Group | Modulates pharmacokinetic properties |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors, affecting downstream signaling pathways.

Case Studies and Research Findings

- Antitumor Activity :

-

Anti-inflammatory Properties :

- Another investigation focused on the compound's anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating a dose-dependent response with an IC50 value of approximately 50 nM .

- Enzyme Inhibition Studies :

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a urea scaffold with analogs reported in –4 and 7, but its unique features include:

- Cyclopropyl-imidazole group : Unlike thiazole- or piperazine-containing analogs (e.g., 1f, 11d), the cyclopropyl-imidazole introduces a compact, rigid structure that may reduce conformational flexibility and improve target selectivity .

- Trifluoromethylphenyl group : A common feature in analogs like 11d and 1f, this group enhances hydrophobicity and resistance to oxidative metabolism .

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

- Melting Points : Analogs with rigid aromatic systems (e.g., 1f, 2k) exhibit higher melting points (190–207°C), suggesting the target compound’s cyclopropyl group may lower melting points due to reduced crystallinity .

- Molecular Weight : The target compound’s molecular weight is expected to fall between 400–500 Da, similar to 11d (534.1 Da) and 1f (667.9 Da) .

Research Findings and Trends

- Heterocyclic Diversity : Substituting imidazole with thiazole (1f) or triazole (Example 5, ) alters electronic properties and binding affinities .

- Linker Optimization : Ethyl vs. propyl linkers () balance flexibility and steric hindrance, impacting target engagement .

- Crystallography : Structural characterization of analogs (e.g., ) uses techniques like X-ray diffraction, suggesting similar approaches for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.